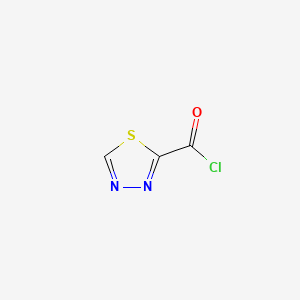

1,3,4-噻二唑-2-甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4-Thiadiazole-2-carbonyl chloride is a compound with the molecular formula C3HClN2OS . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents. It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

1,3,4-Thiadiazole derivatives are synthesized by cyclization of a group of various benzaldehydes with thiosemicarbazide in the presence of various reagents like FeCl3, HCHO by losing a molecule of water . The synthesis techniques for 1,3,4-thiadiazole derivatives focus on cyclization, condensation reactions, and functional group transformations .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The 1,3,4-thiadiazole ring exhibits a wide spectrum of pharmacological activities such as anti-inflammatory, antimicrobial, antiepileptic, antineoplastic, analgesic, antiviral .Physical And Chemical Properties Analysis

The molecular weight of 1,3,4-Thiadiazole-2-carbonyl chloride is 148.57 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.科学研究应用

抗癌剂: 多种含有噻唑部分的新型噻唑和 1,3,4-噻二唑衍生物已被合成并评估为有效的抗癌剂。这些化合物对肝癌细胞系显示出有希望的结果 (Gomha 等人,2017 年).

结构表征和分子对接: 一项研究重点关注含 2-氨基-1,3,4-噻二唑化合物的合成和表征,将实验结果与理论结果进行比较,包括分子对接研究以评估潜在的生物相互作用 (Er 等人,2016 年).

聚(氯乙烯)的有机光稳定剂: 已经对源自没食子酸的 1,3,4-噻二唑衍生物用作聚(氯乙烯)光稳定的添加剂进行了研究,证明了它们在该应用中的有效性 (Tomi 等人,2017 年).

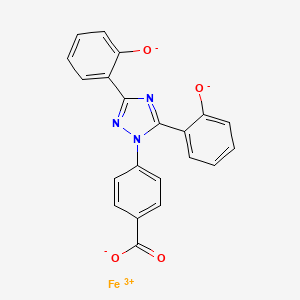

配体的合成: 已制备出含有两个或三个 1,3,4-噻二唑单元的新型配体,展示了该化合物在配体形成中的多功能性 (Molina 等人,1993 年).

缓蚀剂: 1,3,4-噻二唑已被研究用作酸性溶液中低碳钢的缓蚀剂,突出了它们在工业应用中的潜力 (Bentiss 等人,2007 年).

碳酸酐酶同工酶的抑制剂: 已合成出基于 1,3,4-噻二唑衍生物的新型抑制剂,并显示出抑制人碳酸酐酶同工酶的作用,表明它们在药物化学中的潜力 (Kasımoğulları 等人,2011 年).

作用机制

Target of Action

1,3,4-Thiadiazole-2-carbonyl chloride is a derivative of the 1,3,4-thiadiazole scaffold, which is known to exhibit a wide range of biological activities .

Mode of Action

It is suggested that the strong aromaticity of the 1,3,4-thiadiazole ring, which provides great in vivo stability and low toxicity, contributes to its biological activities . The compound likely interacts with its targets through bonding and hydrophobic interactions .

Biochemical Pathways

1,3,4-thiadiazole derivatives are known to interfere with dna synthesis, which could potentially affect a variety of biochemical pathways related to dna replication and cell division .

Pharmacokinetics

It is known that many approved drugs characterized by high systemic toxicity mainly due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .

Result of Action

1,3,4-thiadiazole derivatives are known to interfere with dna synthesis, consequently inhibiting replication of both human tumor and bacterial cells . This suggests that the compound could have potential anticancer and antimicrobial effects.

Action Environment

It is known that the strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability , suggesting that the compound could be relatively stable under various environmental conditions.

安全和危害

The safety data sheet for a similar compound, 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

未来方向

1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research is expected to focus on the design and development of novel compounds with antimicrobial activity . This includes the synthesis of different derivatives of 1,3,4-Thiadiazole .

属性

IUPAC Name |

1,3,4-thiadiazole-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2OS/c4-2(7)3-6-5-1-8-3/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLQVCRGURGBNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664486 |

Source

|

| Record name | 1,3,4-Thiadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104473-08-7 |

Source

|

| Record name | 1,3,4-Thiadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate](/img/structure/B560661.png)